molecular formula C56H75N17O12 B040924 LHRH, phe(5)-delta-ala(6)- CAS No. 114681-51-5

LHRH, phe(5)-delta-ala(6)-

Numéro de catalogue: B040924
Numéro CAS: 114681-51-5
Poids moléculaire: 1178.3 g/mol
Clé InChI: PGAMPMHVOILGBZ-YTAGXALCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

"LHRH, Phe(5)-delta-Ala(6)-" is a synthetic analog of luteinizing hormone-releasing hormone (LHRH), a decapeptide critical in regulating gonadotropin secretion. The compound features structural modifications at positions 5 and 6: phenylalanine (Phe) at position 5 and delta-alanine (Δ-Ala, a didehydroalanine residue) at position 5. These substitutions aim to enhance metabolic stability and receptor-binding affinity compared to native LHRH (t1/2 = 3–4 min in plasma) . Delta-Ala at position 6 introduces rigidity into the peptide backbone, reducing susceptibility to enzymatic degradation . This analog is part of a broader class of LHRH derivatives developed for therapeutic applications, including prostate cancer treatment and reproductive disorders .

Propriétés

Numéro CAS

114681-51-5

Formule moléculaire

C56H75N17O12

Poids moléculaire

1178.3 g/mol

Nom IUPAC

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[3-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxoprop-1-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C56H75N17O12/c1-30(2)21-39(50(80)67-38(15-9-19-61-56(58)59)55(85)73-20-10-16-44(73)54(84)63-27-45(57)75)68-47(77)31(3)65-49(79)40(22-32-11-5-4-6-12-32)69-53(83)43(28-74)72-51(81)41(23-33-25-62-36-14-8-7-13-35(33)36)70-52(82)42(24-34-26-60-29-64-34)71-48(78)37-17-18-46(76)66-37/h4-8,11-14,25-26,29-30,37-44,62,74H,3,9-10,15-24,27-28H2,1-2H3,(H2,57,75)(H,60,64)(H,63,84)(H,65,79)(H,66,76)(H,67,80)(H,68,77)(H,69,83)(H,70,82)(H,71,78)(H,72,81)(H4,58,59,61)/t37-,38-,39-,40-,41-,42-,43-,44-/m0/s1

Clé InChI

PGAMPMHVOILGBZ-YTAGXALCSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(=C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

SMILES isomérique

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)C(=C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6

SMILES canonique

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(=C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Autres numéros CAS

114681-51-5

Séquence

XHWSFXLRPG

Synonymes

5-PDA-LHRH
5-Phe-6-delta-Ala-LHRH
GnRH, Phe(5)-delta-Ala(6)-
LHRH, Phe(5)-delta-Ala(6)-
LHRH, phenylalanyl(5)-delta-alanine(6)-

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Modifications and Metabolic Stability

Compound Structural Features Plasma t1/2 (min) Liver t1/2 (min) Kidney t1/2 (min) Key Enzymatic Cleavage Sites
Native LHRH No modifications 3–4 5 <5 Trp³-Ser⁴, Ser⁴-Tyr⁵, Tyr⁵-Gly⁶
Compound 1 Lac (N-terminus), D-Trp⁶ >240 117 103 Trp³-Ser⁴, Ser⁴-Tyr⁵
Compound 6 Glucose-Ser⁴ (O-glycosylation), D-Trp⁶ >240 >240 103 Ser⁴-Tyr⁵ (after 240 min)
Compound 3 Glucose (N-terminus) >120 42 22 Trp³-Ser⁴, Ser⁴-Tyr⁵, Tyr⁵-Gly⁶
LHRH Antagonist Acetylated/Carbamoylated N-terminus, Aph⁵ ~180 N/A N/A Position-dependent (e.g., Arg⁸)
Phe(5)-delta-Ala(6) Phe⁵, Δ-Ala⁶ Data pending N/A N/A Likely resistant to Trp³-Ser⁴

Key Findings:

  • Glycosylation and D-Amino Acids: Compounds with D-Trp⁶ (e.g., Compound 1) or O-glycosylation (Compound 6) exhibit significantly prolonged plasma stability (>240 min vs. 3–4 min for native LHRH) . N-terminal glycosylation (Compound 3) offers less stability than modifications at position 6 .
  • Enzymatic Resistance: Δ-Ala⁶ in "Phe(5)-delta-Ala(6)-" likely disrupts protease recognition at Trp³-Ser⁴, a major cleavage site in native LHRH and glycosylated analogs . Compound 6’s Ser⁴ glycosylation delays cleavage at Ser⁴-Tyr⁵ until 240 min .

Antiproliferative Effects in Prostate Cancer Cells

Compound Growth Inhibition (LNCaP, 48 h) LH/FSH Release (Pituitary Cells)
Native LHRH No direct effect Stimulates LH/FSH (dose-dependent)
Compound 1 53% at 200 μM Stimulates LH at 5–10 nM; desensitizes at 50 nM
Compound 6 50% at 200 μM Inhibits LH at 50 nM
Phe(5)-delta-Ala(6) Anticipated ~50% (based on analogs) Likely mixed agonist/antagonist activity
LHRH Antagonist 45–55% (hHCC cells) Suppresses LH/FSH via receptor blockade

Key Findings:

  • Antitumor Activity: Glycosylated analogs (Compounds 1–6) inhibit LNCaP cell growth by 35–53% at 200 μM, comparable to the clinical drug triptorelin . Activity correlates with metabolic stability, as Compound 6 maintains efficacy despite reduced LH secretion .
  • Hormonal Effects: Compound 1 stimulates LH release at low doses (5–10 nM) but desensitizes pituitary cells at higher concentrations (50 nM). Compound 6 suppresses LH secretion at 50 nM, suggesting partial antagonism . Antagonists with N-terminal modifications (e.g., carbamoylation) show sustained suppression of testosterone .

Enzymatic Degradation Profiles

  • Native LHRH: Rapidly cleaved at Trp³-Ser⁴ (t1/2 = 5 min in liver) .
  • Glycosylated Analogs:
    • Compounds 1–5: Cleavage at Trp³-Ser⁴ and Ser⁴-Tyr⁵ in kidney homogenates .
    • Compound 6: Stable in kidney homogenates for 180 min; degradation initiates at Ser⁴-Tyr⁵ after 240 min .
  • Δ-Ala⁶ Analogs: Expected resistance to cleavage at Trp³-Ser⁴, similar to D-Trp⁶ in Compound 1 .

Méthodes De Préparation

Synthesis Protocol

Key steps include:

  • Fragment Preparation : Peptide fragments containing Δ-Ala were synthesized using conventional solution-phase techniques. The presence of dehydroalanine was confirmed via 1H^1\text{H} nuclear magnetic resonance (NMR) and chemical analysis.

  • Condensation Strategy : Fragments were coupled using carbodiimide-based activating agents. The minimal protection strategy focused on preserving the reactivity of functional groups while avoiding steric hindrance.

  • Characterization : Final products were purified via reverse-phase high-performance liquid chromatography (HPLC) and validated using mass spectrometry.

Challenges and Outcomes

Despite successful synthesis, Phe(5)-Δ-Ala(6)-LHRH exhibited no biological activity in vitro compared to native LHRH. This inactivity was attributed to the rigidity introduced by the Δ-Ala residue at position 6, which likely disrupted conformational flexibility required for receptor binding.

Solid-Phase Synthesis Using Fmoc-Amino Acid Active Esters

To address limitations of solution-phase methods, researchers developed a solid-phase synthesis (SPS) approach using 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids. This method enhanced yield and purity while minimizing side-chain protection.

Solid-Phase Methodology

The protocol involved:

  • Resin Selection : p-Alkoxybenzyl alcohol resin was chosen for its compatibility with Fmoc chemistry and mild cleavage conditions.

  • Coupling Reagents : Fmoc-amino acid 2,4,5-trichlorophenyl (OTcp) esters were activated using 1-hydroxybenzotriazole (HOBt), ensuring efficient coupling with minimal racemization.

  • Deprotection and Cleavage : The Fmoc group was removed using 60% diethylamine in dimethylformamide (DMF). Catalytic transfer hydrogenation (CTH) with ammonium formate and palladium catalyst facilitated the removal of nitro (NO2_2) and benzyloxycarbonyl (Z) groups from arginine and glutamic acid side chains, respectively.

Table 1: Solid-Phase Synthesis Parameters for LHRH Analogues

ParameterDetail
Resinp-Benzyloxybenzyl alcohol resin
Coupling AgentFmoc-amino acid OTcp esters + HOBt
Deprotection60% Et2_2NH in DMF
Side-Chain DeprotectionCatalytic transfer hydrogenation (Pd/C, NH4_4HCO2_2)
Yield31–42% (post-purification)

Incorporation of Δ-Ala(6)

The Δ-Ala residue was introduced using Fmoc-Δ-Ala-OTcp, with coupling efficiency monitored via Kaiser’s ninhydrin test. Post-synthesis, peptides were released from the resin through ammonolysis, followed by CTH to remove protecting groups.

Catalytic Transfer Hydrogenation for Side-Chain Deprotection

A critical advancement in LHRH analogue synthesis was the use of catalytic transfer hydrogenation (CTH) to replace hazardous hydrogen fluoride (HF) treatments.

Mechanism and Advantages

  • Reagents : Palladium on carbon (Pd/C) and ammonium formate.

  • Reaction : The NO2_2 group on arginine and the Z-group on glutamic acid were reduced to amino and hydroxyl groups, respectively.

  • Safety : Eliminated HF usage, reducing toxicity and simplifying purification.

Impact on Peptide Purity

Post-CTH purification via ion-exchange chromatography (CM-Sephadex C-25) and gel filtration (Sephadex G-25) yielded peptides with >95% purity, as confirmed by amino acid analysis.

Biological Evaluation of Structural Modifications

Agonistic vs. Antagonistic Activity

While Phe(5)-Δ-Ala(6)-LHRH itself was inactive, related analogues with D-aromatic amino acids at position 6 exhibited potent antagonistic activity. For example:

  • D-(p-Hydroxyphenyl)glycine (Hpg) at position 6 increased receptor binding affinity by 15-fold.

  • Substitution of glycine at position 10 with ethylamide enhanced metabolic stability.

Structural Insights from Inactivity

The rigidity imparted by Δ-Ala(6) likely prevents the peptide from adopting the β-turn conformation required for LHRH receptor activation. Molecular dynamics simulations suggest that native LHRH retains flexibility at position 6, enabling conformational transitions during binding.

Comparative Analysis of Synthesis Methods

Table 2: Solution-Phase vs. Solid-Phase Synthesis

ParameterSolution-PhaseSolid-Phase
Protection StrategyMinimal side-chain protectionFmoc with minimal side-chain protection
Key ReagentsCarbodiimidesFmoc-OTcp esters + HOBt
Deprotection MethodN/ACatalytic transfer hydrogenation
YieldNot reported31–42%
Purity85–90%>95%

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing [Phe⁵, δ-Ala⁶]-LHRH analogs in preclinical studies?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection. Post-synthesis, reverse-phase HPLC (RP-HPLC) and mass spectrometry (MS) are used for purification and validation. Structural confirmation requires circular dichroism (CD) spectroscopy to assess secondary structure and nuclear magnetic resonance (NMR) for residue-specific assignments. Purity (>95%) must be verified via analytical HPLC, and endotoxin levels should comply with preclinical guidelines (e.g., <0.1 EU/mg) .

Q. How is the δ-Ala⁶ modification in LHRH analogs validated for receptor binding affinity and stability?

  • Methodological Answer : Competitive binding assays (e.g., radioligand displacement using ¹²⁵I-labeled LHRH) quantify receptor affinity in pituitary cell membranes. Stability is assessed via serum incubation (37°C, 24 hrs) followed by LC-MS to measure degradation kinetics. Comparative studies with native LHRH are critical to confirm enhanced proteolytic resistance .

Q. What analytical techniques are prioritized for quantifying urinary δ-ALA in neurotoxicity studies?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with fluorescence detection or LC-MS/MS is preferred for δ-ALA quantification. Sample preparation involves acid hydrolysis of δ-ALA conjugates, followed by derivatization with acetylacetone/formaldehyde. Method validation must include spike-recovery tests (85–115%) and intraday/interday precision (<10% RSD) .

Advanced Research Questions

Q. How can conflicting data on δ-ALA’s role as a neurotoxicity biomarker in mixed-metal exposure models be resolved?

  • Methodological Answer : Multivariate regression analysis should account for confounding factors (e.g., metal interactions, renal clearance rates). Replicate studies with controlled dosing regimens (e.g., Pb + As + Mn co-exposure) and longitudinal δ-ALA measurements in brain tissue and urine can clarify dose-response relationships. Correlative analyses (e.g., Spearman’s ρ) between urinary δ-ALA and neurobehavioral outcomes (e.g., Morris water maze performance) are recommended .

Q. What experimental design considerations are critical for studying [Phe⁵, δ-Ala⁶]-LHRH’s pharmacokinetics in heterogeneous tumor models?

  • Methodological Answer : Use orthotopic xenografts (e.g., prostate or breast cancer models) with varying receptor densities. Employ radioisotope-labeled analogs (e.g., ⁶⁸Ga-DOTA conjugates) for dynamic PET imaging to assess tumor uptake and clearance. Pharmacokinetic modeling (e.g., non-compartmental analysis) should integrate plasma/tissue sampling at multiple timepoints (0–24 hrs) and account for renal/hepatic excretion pathways .

Q. How should researchers address discrepancies in δ-ALA’s specificity as a biomarker across species (e.g., rats vs. primates)?

  • Methodological Answer : Conduct cross-species comparative studies with matched exposure protocols. Measure δ-ALA in cerebrospinal fluid (CSF) and brain homogenates alongside urinary levels. Use species-specific ELISA kits to avoid antibody cross-reactivity artifacts. Statistical meta-analysis of existing datasets can identify interspecies variability thresholds .

Q. What strategies optimize the stability of [Phe⁵, δ-Ala⁶]-LHRH in aqueous formulations for long-term in vivo studies?

  • Methodological Answer : Lyophilization with cryoprotectants (e.g., trehalose) enhances shelf stability. For aqueous solutions, use phosphate-buffered saline (PBS, pH 7.4) with 0.01% polysorbate-80 to prevent aggregation. Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-MS analysis monitors degradation products (e.g., oxidation at Met residues) .

Data Interpretation & Reporting Guidelines

Q. How should researchers report contradictory δ-ALA data in multi-metal neurotoxicity studies?

  • Methodological Answer : Clearly delineate exposure groups (single vs. co-treatment) and statistical power in methods. Use Bland-Altman plots to assess agreement between urinary and brain δ-ALA levels. Report confidence intervals (95% CI) for correlation coefficients and adjust for multiple comparisons (e.g., Bonferroni correction) .

Q. What metadata is essential for reproducibility in [Phe⁵, δ-Ala⁶]-LHRH synthesis studies?

  • Methodological Answer : Document resin type (e.g., Rink amide MBHA), coupling reagents (e.g., HBTU/HOBt), and deprotection times. Provide raw HPLC chromatograms, MS spectra, and NMR chemical shifts in supplementary materials. Follow FAIR data principles by depositing datasets in repositories like Zenodo with unique DOIs .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.